

Independent Replication of Published 5-MeO-DiPT Findings: A Comparative Guide

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This guide provides a comparative analysis of independently replicated findings on the pharmacological effects of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a psychoactive tryptamine. The data presented here are intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of its properties.

Data Presentation Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro binding affinities of 5-MeO-DiPT at various serotonin (5-HT) receptors and the serotonin transporter (SERT) as reported by two independent research groups. Lower Ki values indicate higher binding affinity.

Receptor/Transporter	Pistoia et al. (2021)	Blough et al. (cited in Noworyta-Sokołowska et al., 2016)
5-HT1A	28.3	High Affinity
5-HT2A	134	High Affinity
5-HT2C	Not Reported	High Affinity
SERT	1850	Potent Inhibitor



Head-Twitch Response (HTR) in Rodents

The head-twitch response is a behavioral proxy for 5-HT2A receptor activation in rodents and is often used to assess the hallucinogenic potential of substances. The table below compares the quantitative data on 5-MeO-DiPT-induced HTR from two independent studies.

Study	Animal Model	Doses Tested (mg/kg)	Key Findings
Noworyta-Sokołowska et al. (2016)	Male Wistar rats	5 and 10	A dose of 10 mg/kg induced a number of head twitches comparable to the selective 5-HT2A agonist (±)DOI.[1]
Fantegrossi et al. (2006)	Male ICR mice	1, 3, 10, 30	Dose-dependently induced head twitches, with the effect being antagonized by a selective 5-HT2A receptor antagonist.[1]

In Vivo Neurotransmitter Release

The following tables summarize the effects of 5-MeO-DiPT on extracellular levels of dopamine (DA) and serotonin (5-HT) in different brain regions of rats, as determined by in vivo microdialysis in two independent studies.

Study 1: Noworyta-Sokołowska et al. (2016)[1]



Brain Region	Dose (mg/kg)	Peak % Increase in DA	Peak % Increase in 5-HT
Striatum	10	~200%	~250%
20	~260%	~300%	
Nucleus Accumbens	10	~200%	~220%
20	~250%	~280%	
Frontal Cortex	10	~250%	~350%
20	~300%	~400%	

Study 2: Yoshio et al. (2008)

Brain Region	Dose (mg/kg)	Peak % Increase in DA	Peak % Increase in 5-HT
Striatum	10	Significant Increase	Significant Increase
Prefrontal Cortex	10	Significant Increase	Significant Increase

Experimental Protocols In Vitro Receptor Binding Assays

- Pistoia et al. (2021): Standard radioligand binding assays were used with cell membranes expressing the specific human serotonin receptor subtypes. Various concentrations of 5-MeO-DiPT were incubated with the membranes and a specific radioligand for each receptor. The concentration of 5-MeO-DiPT that inhibited 50% of the radioligand binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
- Blough et al. (as cited in Noworyta-Sokołowska et al., 2016): While the specific publication
 from Blough et al. was not retrieved, the citation indicates that in vitro binding assays were
 performed, likely using similar radioligand displacement methods to determine the affinity of
 5-MeO-DiPT for various serotonin receptors and the serotonin transporter.[1]



Head-Twitch Response (HTR) Measurement

- Noworyta-Sokołowska et al. (2016): Male Wistar rats were administered 5-MeO-DiPT (5 or 10 mg/kg, s.c.) and observed for head-twitch responses. The number of head twitches was counted for a specified period and compared to a positive control group receiving the 5-HT2A agonist (±)DOI.[1]
- Fantegrossi et al. (2006): Male ICR mice were injected with 5-MeO-DiPT (1, 3, 10, or 30 mg/kg, i.p.). Head twitches were visually counted for 30 minutes. In antagonist studies, mice were pretreated with a selective 5-HT2A antagonist before 5-MeO-DiPT administration.[1]

In Vivo Microdialysis

- Noworyta-Sokołowska et al. (2016): In freely moving male Wistar rats, microdialysis probes were surgically implanted into the striatum, nucleus accumbens, or frontal cortex. Following a recovery period, artificial cerebrospinal fluid was perfused through the probe, and dialysate samples were collected at regular intervals before and after the administration of 5-MeO-DiPT (5, 10, or 20 mg/kg, s.c.). The concentrations of dopamine, serotonin, and their metabolites in the dialysate were measured using high-performance liquid chromatography (HPLC) with electrochemical detection.[1]
- Yoshio et al. (2008): Microdialysis probes were implanted in the striatum and prefrontal
 cortex of freely moving male C57BL/6J mice. After a baseline collection period, 5-MeO-DiPT
 (10 mg/kg, i.p.) was administered, and dialysate samples were collected for 120 minutes.
 Dopamine and serotonin levels were quantified by HPLC with electrochemical detection.

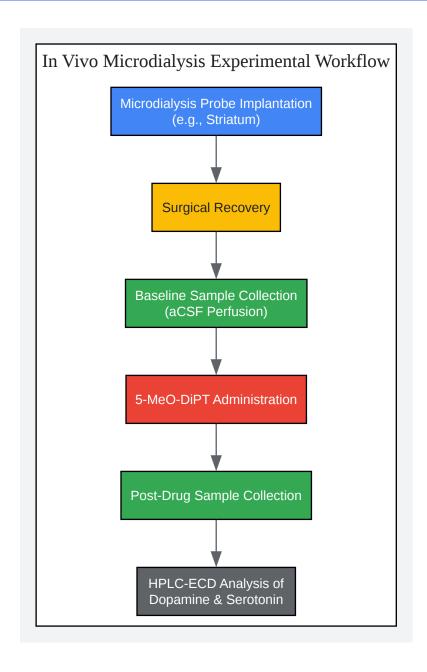
Mandatory Visualization



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Caption: 5-HT2A Receptor Signaling Pathway Activated by 5-MeO-DiPT.





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Caption: Experimental Workflow for In Vivo Microdialysis Studies.

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References



- 1. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats PMC [pmc.ncbi.nlm.nih.gov]
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